molecular formula C10H13N3S B14694787 Semicarbazide, 4-allyl-1-phenyl-3-thio- CAS No. 27421-87-0

Semicarbazide, 4-allyl-1-phenyl-3-thio-

Cat. No.: B14694787
CAS No.: 27421-87-0
M. Wt: 207.30 g/mol
InChI Key: ILMQLIPLNJWMGA-UHFFFAOYSA-N
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Description

Semicarbazide, 4-allyl-1-phenyl-3-thio-, is an organic compound that belongs to the class of semicarbazides. Semicarbazides are known for their diverse biological activities and are used in various chemical and pharmaceutical applications. The compound’s structure includes an allyl group, a phenyl group, and a thiosemicarbazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of semicarbazide, 4-allyl-1-phenyl-3-thio-, typically involves the reaction of allyl isothiocyanate with phenylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of semicarbazides often involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification methods, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Semicarbazide, 4-allyl-1-phenyl-3-thio-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Semicarbazide, 4-allyl-1-phenyl-3-thio-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of semicarbazide, 4-allyl-1-phenyl-3-thio-, involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic activities. The compound’s thiosemicarbazide moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Semicarbazide, 4-allyl-1-phenyl-3-thio-, stands out due to its unique combination of an allyl group, a phenyl group, and a thiosemicarbazide moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

Semicarbazide, 4-allyl-1-phenyl-3-thio- (C10H13N3S), is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on various research findings.

Thiosemicarbazides, including semicarbazide derivatives, are recognized for their broad spectrum of biological activities. These compounds have been investigated for their roles in drug development due to their potential as antimicrobial, anticancer, and anti-inflammatory agents. The specific compound of interest, 4-allyl-1-phenyl-3-thio-semicarbazide, presents unique structural features that may influence its biological efficacy.

2.1 Antimicrobial Activity

Thiosemicarbazide derivatives have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that compounds similar to 4-allyl-1-phenyl-3-thio-semicarbazide exhibit effective antibacterial activity against various strains of bacteria such as E. coli and S. aureus at concentrations as low as 0.1 mg/ml .

Table 1: Antibacterial Activity of Thiosemicarbazide Derivatives

Compound NameTarget BacteriaMIC (µg/ml)
Compound 1E. coli0.4
Compound 2S. aureus0.5
Compound 3Candida albicans0.1

2.2 Anticancer Activity

Research indicates that thiosemicarbazides possess anticancer properties, particularly through mechanisms involving apoptosis and inhibition of tumor growth. For example, certain derivatives have shown cytotoxic effects against cancer cell lines with promising IC50 values . The structural characteristics of these compounds, including the presence of sulfur, enhance their interaction with biological targets.

Table 2: Cytotoxicity of Thiosemicarbazide Derivatives Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound AMCF715
Compound BHeLa20
Compound CA54910

The biological activity of semicarbazide derivatives is often linked to their ability to interact with various biological pathways:

  • Antioxidant Activity : Some studies suggest that thiosemicarbazides can scavenge free radicals, thus providing protective effects against oxidative stress .
  • Enzyme Inhibition : The inhibition of specific enzymes such as platelet activating factor acetylhydrolase (PAFAH) has been noted in certain thiosemicarbazide derivatives, indicating a potential role in cardiovascular protection .

4. Case Studies and Research Findings

A notable study evaluated the pharmacological effects of a series of thiosemicarbazides on the central nervous system (CNS). The results indicated significant antinociceptive activity in behavioral models, suggesting potential applications in pain management . Additionally, the study highlighted the low toxicity profile of these compounds, making them suitable candidates for further development.

5. Conclusion

Semicarbazide, 4-allyl-1-phenyl-3-thio-, exemplifies the promising nature of thiosemicarbazides in pharmacology. Its diverse biological activities—including antibacterial, anticancer, and antioxidant properties—underscore its potential as a lead compound in drug development. Future research should focus on elucidating the precise mechanisms underlying these activities and exploring the therapeutic applications of this compound in clinical settings.

Properties

CAS No.

27421-87-0

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

1-anilino-3-prop-2-enylthiourea

InChI

InChI=1S/C10H13N3S/c1-2-8-11-10(14)13-12-9-6-4-3-5-7-9/h2-7,12H,1,8H2,(H2,11,13,14)

InChI Key

ILMQLIPLNJWMGA-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NNC1=CC=CC=C1

Origin of Product

United States

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